molecular formula C8H8N2O4 B018274 N-(4-hydroxy-2-nitrophenyl)acetamide CAS No. 7403-75-0

N-(4-hydroxy-2-nitrophenyl)acetamide

Cat. No.: B018274
CAS No.: 7403-75-0
M. Wt: 196.16 g/mol
InChI Key: OZZKMZSOGAOIFX-UHFFFAOYSA-N
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Description

N-(4-hydroxy-2-nitrophenyl)acetamide, also known as this compound, is a useful research compound. Its molecular formula is C8H8N2O4 and its molecular weight is 196.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 400387. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental Degradation and Toxicity Studies

A comprehensive review by Qutob et al. (2022) delves into the advanced oxidation processes (AOPs) used to degrade acetaminophen (ACT), a compound closely related to N-(4-hydroxy-2-nitrophenyl)acetamide, in aquatic environments. This study highlights the by-products and their biotoxicity, including compounds like hydroquinone and 4-aminophenol, which share structural similarities with this compound. The research underscores the environmental importance of understanding these compounds' degradation pathways to mitigate their ecosystem impacts (Qutob et al., 2022).

Future Directions

Future research on N-(4-hydroxy-2-nitrophenyl)acetamide could focus on better understanding its chemistry, including its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research is needed to understand its safety and hazards, as well as its potential role in the pharmacology and toxicology of 4-HPA .

Properties

IUPAC Name

N-(4-hydroxy-2-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c1-5(11)9-7-3-2-6(12)4-8(7)10(13)14/h2-4,12H,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZZKMZSOGAOIFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20398613
Record name N-(4-hydroxy-2-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20398613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7403-75-0
Record name MLS000757165
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400387
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-hydroxy-2-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20398613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of N-(4-Hydroxy-2-nitrophenyl)acetamide differ from its isomer, N-(3-hydroxy-2-nitrophenyl)acetamide, and what is the significance of this difference?

A: The research paper states that this compound exhibits a more planar structure in its solid state compared to its isomer, N-(3-hydroxy-2-nitrophenyl)acetamide []. This difference in planarity suggests that the position of the hydroxyl group on the phenyl ring influences the overall conformation of the molecule. The study also highlights variations in hydrogen-bonding patterns between the two isomers []. This difference in hydrogen bonding could impact how each molecule interacts with other molecules, including potential biological targets.

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